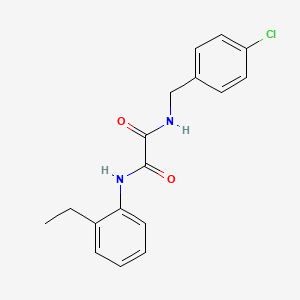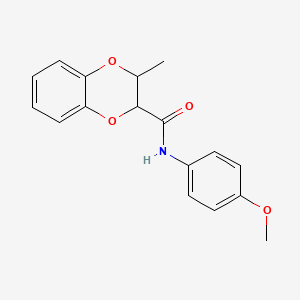![molecular formula C17H26N2O4 B3946456 2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B3946456.png)
2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Overview
Description
2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a hydroxy group, and a methoxyphenyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the hydroxy and methoxyphenyl groups. One common approach is to start with a suitable pyrrolidine precursor, followed by functional group modifications under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The methoxyphenyl moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the methoxyphenyl group could produce a corresponding alcohol.
Scientific Research Applications
2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups may play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3S,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
- 2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-ethoxyphenyl)methyl]acetamide
Uniqueness
The unique combination of functional groups in 2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide distinguishes it from similar compounds. Its specific stereochemistry and functionalization confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-12(2)23-16-10-19(9-14(16)20)11-17(21)18-8-13-6-4-5-7-15(13)22-3/h4-7,12,14,16,20H,8-11H2,1-3H3,(H,18,21)/t14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIGJDCVNSHUJD-HOCLYGCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CN(CC1O)CC(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CN(C[C@@H]1O)CC(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid](/img/structure/B3946380.png)

![2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3946388.png)
![5-chloro-2-[3-oxo-3-(1-piperidinyl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3946394.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946404.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B3946409.png)
![4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid](/img/structure/B3946412.png)
![1-[(4-Methylsulfanylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid](/img/structure/B3946425.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B3946433.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3946434.png)

![N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide;hydrochloride](/img/structure/B3946440.png)
![1-(3,4-Dichlorophenyl)-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B3946446.png)
